molecular formula C16H13AsN2NaO11S2 B12343155 CID 136446821

CID 136446821

Cat. No.: B12343155
M. Wt: 571.3 g/mol
InChI Key: GKIPNDODIZAEDP-UHFFFAOYSA-N
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Description

Arsenazo I trisodium salt is a chemical compound with the molecular formula C16H10AsN2O11S2Na3. It is known for its use as a colorimetric reagent in analytical chemistry, particularly for the determination of various metal ions. The compound forms stable complexes with metal ions, resulting in a color change that can be measured spectrophotometrically .

Preparation Methods

The synthesis of Arsenazo I trisodium salt involves the reaction of 2-naphthol-3,6-disulfonic acid with diazotized 2-aminophenylarsonic acid. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity .

Chemical Reactions Analysis

Arsenazo I trisodium salt undergoes various chemical reactions, including:

Scientific Research Applications

Arsenazo I trisodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Arsenazo I trisodium salt exerts its effects involves the formation of stable complexes with metal ions. The compound has specific binding sites that interact with the metal ions, leading to a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding with the metal ions .

Comparison with Similar Compounds

Arsenazo I trisodium salt can be compared with other similar compounds such as:

Arsenazo I trisodium salt is unique due to its specific binding properties and the distinct color change it exhibits upon complexation with metal ions, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C16H13AsN2NaO11S2

Molecular Weight

571.3 g/mol

InChI

InChI=1S/C16H13AsN2O11S2.Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);

InChI Key

GKIPNDODIZAEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O.[Na]

Related CAS

3547-38-4
66019-20-3

Origin of Product

United States

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